molecular formula C20H20N2O4S B3014793 N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1904357-74-9

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B3014793
CAS No.: 1904357-74-9
M. Wt: 384.45
InChI Key: DMCVOUVIKAKLBG-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound featuring a combination of furan, thiophene, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as furan-2-yl and thiophen-2-yl derivatives. These intermediates are then subjected to condensation reactions with oxalamide precursors under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide group can produce corresponding amines.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s stability and reactivity make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the oxalamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide
  • N1-(2-(thiophen-2-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide
  • N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)acetamide

Uniqueness

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14(15-7-3-2-4-8-15)22-19(24)18(23)21-13-20(25,16-9-5-11-26-16)17-10-6-12-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVOUVIKAKLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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